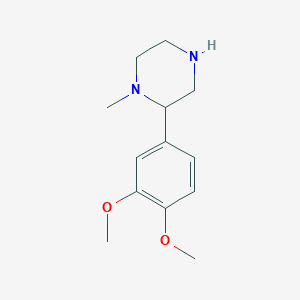

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-15-7-6-14-9-11(15)10-4-5-12(16-2)13(8-10)17-3/h4-5,8,11,14H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFCMAIUQYYCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018646-11-1 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Characterization and Molecular Interactions Preclinical Research

Receptor Binding Profiles and Selectivity

The pharmacological profile of a compound is determined by its binding affinity and selectivity for various receptors. For 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine, comprehensive binding data is limited. The following sections discuss its potential interactions based on the pharmacology of structurally related compounds.

Sigma receptors, including the σ1 and σ2 subtypes, are involved in various cellular functions and are targets for a range of psychiatric and neurological drug candidates. nih.govnih.gov While many piperazine (B1678402) derivatives have been shown to interact with sigma receptors, specific binding affinity data (such as Ki values) for this compound at σ1 and σ2 receptors are not available in published literature. acs.orgacs.org Therefore, its selectivity profile for these receptor subtypes remains uncharacterized.

The serotonin (B10506) system, particularly the 5-HT1A receptor, is a common target for arylpiperazine compounds, which can act as agonists, antagonists, or partial agonists. mdpi.comsemanticscholar.orgnih.gov These interactions are crucial for modulating mood, anxiety, and cognition. nih.govfrontiersin.orgnih.gov However, specific studies detailing the binding affinity and functional activity of this compound at the 5-HT1A receptor or other serotonin receptor subtypes have not been identified.

Dopamine (B1211576) receptors, especially the D2 subtype, are key targets for antipsychotic and other psychotropic medications. bg.ac.rsnih.gov Phenylpiperazine derivatives frequently exhibit affinity for dopamine receptors. nih.govmdpi.commdpi.com The interaction of these ligands with the D2 receptor can be influenced by the nature of the aromatic ring and the piperazine substituents. bg.ac.rs Despite the structural resemblance to known dopamine receptor ligands, specific binding data for this compound at D2 or other dopamine receptors is not documented in the available scientific literature.

The cholinergic system, which includes muscarinic and nicotinic receptors, plays a vital role in memory, learning, and attention. mdpi.comnih.govpharmacylibrary.com While some complex piperazine-containing molecules have been designed to interact with cholinergic receptors, there is no published evidence to suggest that this compound has been evaluated for its affinity or activity at these sites. mdpi.comyoutube.com

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.govnih.gov It is a target for cognitive enhancement and other neurological applications. nih.govmdpi.com Numerous piperazine and piperidine (B6355638) derivatives have been developed as H3 receptor ligands. acs.orgacs.org However, the affinity of this compound for the H3 receptor has not been reported.

The kappa-opioid receptor (KOR) is involved in pain, mood, and addiction. nih.govnih.govescholarship.org Certain N-substituted arylpiperazines have been investigated as KOR antagonists. rti.orgnih.gov The potential interaction of this compound with KOR has not been specifically studied, and therefore its binding affinity and functional effects at this receptor are unknown.

Cannabinoid Receptors (CB1, CB2)

The endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2), represents a significant target for therapeutic agents. nih.govnih.gov CB1 receptors are predominantly located in the central and peripheral neurons, while CB2 receptors are primarily expressed in immune cells. windows.netuniversiteitleiden.nl The therapeutic potential of modulating these receptors has led to extensive research on various ligands. nih.govresearchgate.net However, based on available preclinical scientific literature, there is currently no published research specifically investigating the interaction of this compound with either the CB1 or CB2 cannabinoid receptors.

Enzyme and Protein Interactions

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for anticancer and immunosuppressive agents. nih.govmostwiedzy.pl Inhibition of IMPDH can lead to the depletion of guanylates, which is particularly cytotoxic to cells with uncontrolled mTORC1 signaling. A variety of compounds, including nucleoside analogs like tiazofurin (B1684497) and ribavirin, are known IMPDH inhibitors. nih.gov Research has also explored other chemical scaffolds. For instance, a study on isobenzofuran (B1246724) analogs identified a 3,4-dimethoxyphenyl cinnamic acid derivative as having potent inhibitory activity against IMPDH type II, with an IC50 value of 2.1 μM. mostwiedzy.pl Despite the presence of the 3,4-dimethoxyphenyl moiety in this active compound, there is no direct preclinical data available that specifically evaluates the inhibitory effect of this compound on IMPDH.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that plays a significant role in the development of multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell. nih.govaustinpublishinggroup.com Modulation of P-gp is a key strategy to overcome this resistance. austinpublishinggroup.comnih.gov

While direct studies on this compound are limited, research into structurally similar compounds provides insight into its potential for P-gp interaction. In a study focused on overcoming P-gp-mediated drug resistance, researchers designed piperine (B192125) analogs. nih.gov One such analog, Pip2, was created by replacing the piperidine ring of piperine with a 2-(3,4-dimethoxyphenyl)ethylamine moiety. nih.gov This design, which incorporates a structure highly similar to the core of this compound, was found to interact with P-gp and was effective in reversing drug resistance in P-gp overexpressing cervical (KB) and colon (SW480) cancer cells. nih.gov When co-administered with chemotherapeutic agents like vincristine, colchicine, or paclitaxel, the analog helped restore sensitivity, suggesting that the 2-(3,4-dimethoxyphenyl) group may be a key pharmacophore for P-gp modulation. nih.gov

Cellular and Subcellular Mechanisms of Action

A novel piperazine derivative, identified in a high-throughput screening of 2,560 compounds as C505, has demonstrated exceptionally potent anticancer activity in various human cancer cell lines. nih.gove-century.usresearchgate.net This compound exhibits significant growth inhibition (GI) at very low concentrations. e-century.us

In preclinical in vitro studies, the compound's efficacy was quantified by determining its GI50 value, the concentration at which it inhibits 50% of cell growth. The derivative showed potent cytotoxic effects across multiple cancer models, with GI50 values of 0.058 μM in the K562 chronic myelogenous leukemia cell line, 0.155 μM in the HeLa cervical cancer cell line, and 0.055 μM in the AGS gastric cancer cell line. nih.gov These findings highlight the compound's powerful anti-proliferative capabilities. nih.gove-century.us

| Cell Line | Cancer Type | GI50 (μM) |

| K562 | Chronic Myelogenous Leukemia | 0.058 |

| HeLa | Cervical Cancer | 0.155 |

| AGS | Gastric Cancer | 0.055 |

This table presents the 50% growth inhibition (GI50) concentrations of the piperazine derivative C505 against three human cancer cell lines, demonstrating its potent in vitro anti-proliferative activity. nih.gov

The primary mechanism underlying the potent anticancer activity of the aforementioned piperazine derivative (C505) is the induction of programmed cell death, or apoptosis, through a caspase-dependent pathway. nih.gove-century.usresearchgate.net Apoptosis is a crucial process for eliminating cancerous cells, and its activation is a hallmark of effective chemotherapy. rsc.org

Laboratory investigations have shown that treatment of cancer cells with this compound leads to the activation of key initiator and effector caspases. nih.gov Western blot analyses of K562 cells treated with the compound revealed a time-dependent increase in the levels of cleaved caspase-8 and cleaved caspase-3. e-century.us The activation of these caspases is a central event in the apoptotic cascade. nih.gov

Furthermore, the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, was also observed. e-century.us The cleavage of PARP is considered a definitive marker of caspase-dependent apoptosis. nih.gov These molecular events confirm that the compound's cytotoxic effects are mediated by the initiation of the classical apoptotic signaling cascade. nih.gove-century.us

Based on a comprehensive search of available scientific literature, there is no specific preclinical research data published on the compound "this compound" concerning its effects on oxidative stress, anti-inflammatory pathways involving microglia, or cell cycle arrest mechanisms.

Therefore, it is not possible to provide a detailed, evidence-based article on the following requested topics for this specific molecule:

Cell Cycle Arrest Mechanisms

Generating content for these sections without specific data would result in speculation or the misattribution of properties from other, structurally different piperazine derivatives, which would be scientifically inaccurate and violate the core instructions of the request. Further research on "this compound" is required before its pharmacological profile in these areas can be characterized.

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Pharmacophoric Features and Key Structural Elements

The pharmacophore of a molecule encompasses the essential structural features responsible for its biological activity. For derivatives related to 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine, the key pharmacophoric elements are consistently identified as the arylpiperazine moiety.

The core components critical for activity include:

The Piperazine (B1678402) Ring : This heterocyclic scaffold is a common feature in many biologically active compounds. Its two nitrogen atoms can act as hydrogen bond acceptors and the ring itself provides a rigid spacer to correctly orient other functional groups. The basic nature of the piperazine nitrogen is often crucial for forming ionic interactions with acidic residues in receptor binding pockets.

The 3,4-Dimethoxyphenyl Group : This aromatic ring system, substituted with two electron-donating methoxy (B1213986) groups, plays a significant role in receptor binding and lipophilicity. The methoxy groups can enhance binding affinity and influence the molecule's ability to cross biological membranes. The specific 3,4-disubstitution pattern is often important for optimal interaction.

The N-Methyl Group : The methyl group on the piperazine nitrogen can significantly influence the compound's properties, including its basicity, steric profile, and metabolic stability. researchgate.net

Compounds featuring the (2-methoxyphenyl)piperazine motif have been shown to be highly potent ligands for certain receptors, underscoring the importance of the methoxy-substituted phenylpiperazine structure as a key pharmacophore. mdpi.com The combination of these elements creates a molecule with the potential to interact specifically with various biological targets, including enzymes and G-protein coupled receptors. ontosight.ai

Impact of Substituent Variations on Biological Activity and Receptor Affinity

Modifying the core structure of this compound and observing the resulting changes in biological activity is a cornerstone of SAR studies. Research on related arylpiperazine compounds has demonstrated that even minor alterations can have a profound impact.

Substitution on the Phenyl Ring : The position and nature of substituents on the phenyl ring are critical. Initial SAR analyses of related compounds have shown that changing a substituent's position from para (4-position) to ortho (2-position) or meta (3-position) can lead to a sharp decline in specific activities. researchgate.net The presence of electron-donating groups like methoxy or electron-withdrawing groups like nitro or halogens can modulate the electronic properties and binding interactions of the entire molecule. ontosight.ai For instance, in a series of fluorophenylpiperazine derivatives, the presence and position of a halogen substitute were found to be essential for inhibitory effects on specific transporters. polyu.edu.hk

Substitution on the Piperazine Nitrogen : The substituent on the second nitrogen of the piperazine ring is a key modulator of activity. SAR studies on similar scaffolds have shown that compounds with an N'-unsubstituted piperazine can exhibit better activity in some assays compared to their N'-methylated counterparts. researchgate.net Computational docking experiments on some analogs have indicated that the N-methylpiperazine moiety can be solvent-exposed, suggesting that modifications at this position might alter pharmacokinetic properties while maintaining potency. nih.gov

Table 1: Impact of Structural Modifications on Biological Activity in Arylpiperazine Analogs

| Modification | General Observation | Potential Rationale |

| Phenyl Ring Substituent Position | Altering from 4-position to 2- or 3-position can sharply decrease activity. researchgate.net | Suboptimal orientation within the binding pocket, leading to weaker interactions. |

| N-Methyl vs. N-H on Piperazine | N-unsubstituted compounds can show higher activity than N-methylated versions in some assays. researchgate.net | The N-H group can act as a hydrogen bond donor, while the methyl group can introduce steric hindrance or alter basicity. |

| Addition of Halogens | The presence of a halogen on the phenyl ring can be essential for activity at certain targets. polyu.edu.hk | Halogens can form specific halogen bonds or alter the electronic nature of the aromatic ring to enhance binding. |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com This process involves calculating a set of numerical descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. jocpr.comnih.gov

While specific QSAR studies focused exclusively on this compound are not widely documented in the literature, the methodology is broadly applied to series of related heterocyclic compounds. nih.gov A typical QSAR study involves:

Assembling a dataset of structurally related compounds with measured biological activities.

Calculating molecular descriptors for each compound. These can include quantum chemical descriptors like heat of formation, steric energy, total energy, and HOMO/LUMO energies, as well as properties like water solubility (LogS) and electronegativity. jocpr.comnih.gov

Using statistical methods, such as multi-linear regression, to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validating the model to ensure its predictive power. jmchemsci.com

Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. jmchemsci.com

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational methods, particularly molecular docking, are invaluable tools for visualizing and understanding how a ligand like this compound might bind to its biological target. researchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net These studies provide detailed insights into the intermolecular interactions that stabilize this complex. For arylpiperazine derivatives, docking studies have revealed common binding motifs.

Hydrogen Bonding : The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, interacting with donor residues (e.g., Cys, Glu) in the receptor's binding site. nih.gov

π-Interactions : The aromatic dimethoxyphenyl ring is frequently involved in π-π stacking or π-sulfur interactions with aromatic or sulfur-containing amino acid residues (e.g., Tyrosine, Methionine) in the target protein. mdpi.com

Docking studies on related compounds have shown that the arylpiperazine fragment often orients itself within a specific part of the binding site, such as a peripheral binding site, while other parts of the molecule engage the primary catalytic site. researchgate.net In some cases, the piperazine moiety extends into a solvent-exposed region of the binding pocket, indicating that it is a suitable point for modification to improve properties without disrupting key binding interactions. nih.gov

Pharmacophore modeling identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model was generated for a related compound, 1,4-bis((E)-3-(3,4-dimethoxyphenyl)-2-nitroallyl)piperazine, highlighting the key chemical features derived from the 3,4-dimethoxyphenyl and piperazine moieties. researchgate.net

By generating a theoretical pharmacophore for this compound, researchers can computationally screen large databases of molecules to find other compounds that match the model and may possess similar biological activity. Furthermore, this predicted pharmacophore can be compared to the known pharmacophores of reference compounds that are active at a specific receptor. A high degree of similarity can suggest a potential biological target for the compound and guide further experimental testing.

Preclinical Pharmacological Efficacy in Disease Models in Vitro and in Vivo

Neuropsychiatric and Neurological Models

Antidepressant-like Effects in Animal Models

Several studies have investigated the antidepressant-like properties of phenylpiperazine derivatives in established rodent models of depression. Compounds with methoxyphenylpiperazine moieties, structurally related to 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine, have demonstrated notable efficacy. For instance, two derivatives, HBK-14 (1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine hydrochloride) and HBK-15 (2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride), have shown potent antidepressant-like activity. nih.govrepec.org

In the forced swim test (FST) in both mice and rats, administration of HBK-14 and HBK-15 significantly reduced immobility time, an indicator of antidepressant potential. nih.govrepec.org HBK-15, in particular, exhibited a stronger antidepressant-like profile. nih.govrepec.org The effects of these compounds are thought to be mediated through their interaction with the serotonergic system, as they act as antagonists at 5-HT1A and 5-HT7 receptors. nih.govrepec.org Another phenylpiperazine derivative, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a), also produced antidepressant-like effects in the mouse FST. nih.gov This effect was not associated with changes in baseline locomotor activity. nih.gov Furthermore, sub-chronic treatment with 4a attenuated behavioral abnormalities in a rat model of depression induced by bilateral olfactory bulbectomy. nih.gov The mechanism of action for 4a is suggested to involve antagonism of the 5-HT3 receptor. nih.gov

Table 1: Antidepressant-like Effects of Methoxy (B1213986)/Phenylpiperazine Derivatives in Animal Models

| Compound | Animal Model | Test | Key Findings | Reference |

|---|---|---|---|---|

| HBK-14 | Mice and Rats | Forced Swim Test (FST) | Reduced immobility time | nih.govrepec.org |

| HBK-15 | Mice and Rats | Forced Swim Test (FST) | Reduced immobility time (stronger effect than HBK-14) | nih.govrepec.org |

| 4a | Mice | Forced Swim Test (FST) | Reduced immobility time | nih.gov |

| 4a | Rats | Olfactory Bulbectomy | Attenuated behavioral anomalies | nih.gov |

Anxiolytic-like Effects in Animal Models

The anxiolytic potential of methoxyphenylpiperazine derivatives has also been evaluated in preclinical studies. The aforementioned compounds, HBK-14 and HBK-15, demonstrated anxiolytic-like properties in the four-plate test in mice and the elevated plus-maze (EPM) test in rats. nih.govrepec.org HBK-14 was noted to have greater anxiolytic-like activity compared to HBK-15. nih.govrepec.org The anxiolytic effects of these compounds are also linked to their activity at serotonin (B10506) receptors, particularly 5-HT1A. nih.govrepec.org

Further research into other arylpiperazine derivatives has reinforced the role of the serotonergic system in their anxiolytic action. For example, the anxiolytic effects of two new arylpiperazine derivatives, 4p and 3o, in the EPM were reversed by a selective 5-HT1A antagonist, WAY 100635, indicating direct involvement of this receptor. nih.gov Similarly, a newly synthesized phenylpiperazine, LQFM005, and its hydroxylated metabolite increased the time spent in the open arms of the EPM, an effect that was also abolished by a 5-HT1A antagonist. researchgate.net

Table 2: Anxiolytic-like Effects of Methoxy/Arylpiperazine Derivatives in Animal Models

| Compound | Animal Model | Test | Key Findings | Reference |

|---|---|---|---|---|

| HBK-14 | Mice | Four-Plate Test | Anxiolytic-like properties | nih.govrepec.org |

| HBK-14 | Rats | Elevated Plus-Maze (EPM) | Anxiolytic-like properties | nih.govrepec.org |

| HBK-15 | Mice | Four-Plate Test | Anxiolytic-like properties | nih.govrepec.org |

| HBK-15 | Rats | Elevated Plus-Maze (EPM) | Anxiolytic-like properties | nih.govrepec.org |

| 4p and 3o | Not Specified | Elevated Plus-Maze (EPM) | Anxiolytic effects | nih.gov |

| LQFM005 | Mice | Elevated Plus-Maze (EPM) | Increased time in open arms | researchgate.net |

Neuroprotective Effects against Neurodegeneration

The neuroprotective potential of piperazine (B1678402) derivatives has been explored in various models of neurotoxicity and neurodegeneration. One study investigated the protective effects of a piperazine derivative, D2, against aluminum chloride (AlCl3)-induced neurotoxicity in rats. nih.gov Treatment with D2 was found to ameliorate alterations in short-term memory and anxiety levels. nih.gov Furthermore, it attenuated the neurotoxic effects of AlCl3 by improving performance in the Morris water maze and reducing acetylcholinesterase (AChE) activity. nih.gov The compound also demonstrated antioxidant properties by preventing lipid peroxidation and restoring the levels of endogenous antioxidant enzymes. nih.gov

In vitro studies have also highlighted the neuroprotective capabilities of piperazine-containing compounds. For instance, a series of novel cinnamamide-piperazine derivatives were evaluated for their ability to protect human neuroblastoma (SH-SY5Y) cells against cytotoxicity. researchgate.net These findings suggest that the piperazine scaffold could be a valuable template for the development of neuroprotective agents for neurodegenerative diseases.

Modulation of Locomotor Activity

The effects of phenylpiperazine derivatives on locomotor activity have been shown to be complex and dependent on the specific compound and animal strain. For example, 1-(m-chlorophenyl)piperazine (m-CPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) produced a dose-dependent suppression of spontaneous ambulatory behavior in rats. nih.gov This effect was blocked by serotonin antagonists, suggesting the involvement of 5-HT receptors. nih.gov

Interestingly, the effects of 3-chlorophenylpiperazine (CPP) on locomotor activity varied across different mouse strains. nih.gov In Balb/c mice, CPP inhibited both basal and exploratory locomotor activity, while in CD-1 mice, it only inhibited basal locomotor activity. nih.gov In C57BL/6 mice, CPP had no effect on locomotor activity. nih.gov This highlights the importance of genetic background in determining the behavioral effects of these compounds.

Table 3: Effects of Phenylpiperazine Derivatives on Locomotor Activity

| Compound | Animal Model | Effect on Locomotor Activity | Reference |

|---|---|---|---|

| m-CPP and TFMPP | Rats | Dose-dependent suppression | nih.gov |

| CPP | Balb/c Mice | Inhibition of basal and exploratory activity | nih.gov |

| CPP | CD-1 Mice | Inhibition of basal activity | nih.gov |

| CPP | C57BL/6 Mice | No effect | nih.gov |

Oncological Models

Currently, there is a lack of specific preclinical research focusing on the efficacy of this compound or its close structural analogs in oncological models. The primary research thrust for this class of compounds has been centered on their neurological and psychiatric applications. Therefore, no data is available to report in this section.

Metabolic Pathways and Biotransformation in Vitro and Preclinical

Identification of Phase I Metabolites

The initial steps in the metabolism of 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine involve a series of oxidative reactions, characteristic of Phase I metabolism, which introduce or expose functional groups to increase the compound's polarity. The primary metabolic pathways identified in preclinical studies are O-demethylation, N-demethylation, and hydroxylation.

Studies on analogous methoxyphenylpiperazine compounds, such as 1-(4-methoxyphenyl)piperazine (MeOPP), have shown that O-demethylation is a major metabolic route. nih.gov For this compound, with its two methoxy (B1213986) groups, this process can occur at either the 3- or 4-position of the phenyl ring, leading to the formation of two primary mono-O-demethylated metabolites. Subsequent demethylation of these initial metabolites can result in a di-O-demethylated (catechol) metabolite.

Another significant Phase I metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, which removes the methyl group from the nitrogen atom at the 1-position. This results in the formation of 2-(3,4-Dimethoxyphenyl)piperazine (B15053297). Additionally, hydroxylation of the piperazine ring itself is a common metabolic pathway for piperazine-containing compounds. frontiersin.org

The table below summarizes the key Phase I metabolites identified in in vitro studies.

| Metabolite ID | Metabolic Reaction | Resulting Compound |

| M1 | O-demethylation (at position 4) | 2-(3-Hydroxy-4-methoxyphenyl)-1-methylpiperazine |

| M2 | O-demethylation (at position 3) | 2-(4-Hydroxy-3-methoxyphenyl)-1-methylpiperazine |

| M3 | Di-O-demethylation | 2-(3,4-Dihydroxyphenyl)-1-methylpiperazine |

| M4 | N-demethylation | 2-(3,4-Dimethoxyphenyl)piperazine |

| M5 | Piperazine Ring Hydroxylation | Hydroxylated-2-(3,4-Dimethoxyphenyl)-1-methylpiperazine |

Characterization of Reactive Metabolite Formation and Bioactivation Pathways

The bioactivation of a drug molecule to a chemically reactive species is a critical area of investigation in drug metabolism, as these intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. researchgate.net For this compound, two primary pathways of bioactivation have been proposed based on its chemical structure and data from similar compounds.

The first pathway involves the oxidation of the N-methylpiperazine moiety. The N-methyl group can undergo enzymatic oxidation to form a reactive iminium ion. preprints.org These electrophilic intermediates are known to be reactive towards nucleophiles and can be "trapped" in in vitro experiments using agents like potassium cyanide (KCN), which forms a stable cyano adduct that can be detected by mass spectrometry. nih.gov

The second potential bioactivation pathway arises from the di-O-demethylated catechol metabolite (M3). Catechols can be oxidized to form highly reactive ortho-quinone intermediates. These quinones are strong electrophiles and can readily react with nucleophilic residues on proteins and glutathione (GSH). researchgate.net The formation of GSH adducts is a common method used to detect the presence of such reactive quinones in metabolic studies. nih.gov

The table below outlines the potential reactive metabolites and the methods used for their detection.

| Proposed Reactive Metabolite | Precursor | Bioactivation Pathway | Trapping Agent |

| Iminium Ion | Parent Compound | Oxidation of N-methylpiperazine | Potassium Cyanide (KCN) |

| Ortho-quinone | Di-O-demethylated Metabolite (M3) | Oxidation of Catechol | Glutathione (GSH) |

Role of Specific Enzyme Systems in Metabolism (e.g., Human Liver Microsomes)

Human liver microsomes (HLMs) are a standard in vitro tool for studying the hepatic metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I reactions. mdpi.com Studies utilizing HLMs have been crucial in identifying the specific CYP isoforms responsible for the metabolism of piperazine-containing drugs.

Based on investigations of structurally related piperazine derivatives, the metabolism of this compound is likely mediated by several CYP isoforms. For the analogous compound MeOPP, CYP2D6 was identified as the principal enzyme responsible for O-demethylation. nih.gov Given the structural similarity, CYP2D6 is also expected to play a significant role in the O-demethylation of the subject compound.

The table below summarizes the probable roles of key CYP450 enzymes in the metabolism of this compound.

| Enzyme System | Primary Role | Metabolic Pathways Catalyzed |

| Human Liver Microsomes (HLMs) | In vitro model for hepatic metabolism | Overall Phase I and II metabolism |

| Cytochrome P450 (CYP) Enzymes | Catalysis of Phase I oxidative reactions | O-demethylation, N-demethylation, Hydroxylation, Bioactivation |

| CYP2D6 | Major contributor to O-demethylation | Formation of M1, M2, and subsequently M3 |

| CYP3A4 | Contributor to N-dealkylation and other oxidative pathways | Formation of M4 and M5 |

| CYP1A2 | Potential contributor to overall metabolism | General oxidative metabolism |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, a detailed structural map can be constructed. For this compound, the expected NMR signals can be predicted based on its distinct chemical environments.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the dimethoxyphenyl ring, the piperazine (B1678402) ring, and the methyl groups. Aromatic protons typically appear in the range of 6.0-9.5 ppm. pdx.edu Protons of the piperazine ring are expected at approximately 2.3-3.5 ppm, while the N-methyl group protons would likely appear as a singlet around 2.3 ppm. muni.cz The two methoxy (B1213986) groups on the aromatic ring would each produce a singlet signal, typically around 3.7-3.9 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. Aromatic carbons typically resonate between 100-150 ppm. muni.cz The aliphatic carbons of the piperazine ring would be found further upfield, generally in the 40-60 ppm range, along with the N-methyl carbon. muni.czmdpi.com The methoxy group carbons would also appear in this upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~ 6.8 - 7.0 | ~ 110 - 125 |

| Aromatic C-O & C-C | - | ~ 145 - 150 |

| Piperazine Ring C-H | ~ 2.4 - 3.2 | ~ 45 - 65 |

| N-Methyl (N-CH₃) | ~ 2.3 | ~ 46 |

| Methoxy (O-CH₃) | ~ 3.8 | ~ 56 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching (Aromatic): Aromatic and heteroaromatic compounds typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. niscpr.res.in

C-H Stretching (Aliphatic): The aliphatic C-H bonds in the piperazine and methyl groups will exhibit strong stretching bands in the 3000-2800 cm⁻¹ region. mdpi.comniscpr.res.in

C-O Stretching (Aryl Ether): The methoxy groups will produce strong, characteristic C-O stretching bands, typically around 1250 cm⁻¹.

C-N Stretching (Aliphatic Amine): The C-N bonds of the piperazine ring will have stretching vibrations in the 1250-1020 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Aliphatic (Piperazine, -CH₃) | 3000 - 2800 |

| C=C Stretch | Aromatic Ring | 1625 - 1430 |

| C-O Stretch | Aryl Ether (-OCH₃) | ~ 1250 |

| C-N Stretch | Tertiary Amine (Piperazine) | 1250 - 1020 |

Mass Spectrometry Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as structural elucidation through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex mixtures. The compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer. For piperazine derivatives, methods often use a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate. nih.gov Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netmdpi.com Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. The electron ionization (EI) mass spectra of N-substituted piperazines are often characterized by fragmentation pathways initiated at the nitrogen atoms. researchgate.net For this compound, a primary fragmentation would likely involve the cleavage of the piperazine ring. The fragmentation of benzylpiperazine and phenylpiperazine derivatives often results in characteristic ions corresponding to the piperazine moiety and the substituted aromatic moiety. researchgate.netresearchgate.net The separation of regioisomers can be achieved using capillary columns such as those with a trifluoropropyl methyl polysiloxane stationary phase. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and distinguishing it from other molecules with the same nominal mass. nih.gov Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can be used to obtain high-resolution data. nih.gov For this compound (C₁₃H₂₀N₂O₂), the monoisotopic mass is 236.15248 Da. uni.lu HRMS would confirm this mass with high precision (typically within 5 ppm), validating the molecular formula. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₁₃H₂₀N₂O₂

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 237.15976 |

| [M+Na]⁺ | 259.14170 |

| [M+K]⁺ | 275.11564 |

| [M+NH₄]⁺ | 254.18630 |

Data sourced from PubChem. uni.lu

Chromatographic Separation Techniques: Thin-Layer Chromatography (TLC), Ultra-High-Performance Liquid Chromatography (UHPLC)

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, or other components in a mixture.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for column chromatography. libretexts.orgmit.edu For separating basic compounds like piperazine derivatives on silica (B1680970) gel plates, a mobile phase containing a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. reddit.com The addition of a small amount of a basic modifier, such as ammonium hydroxide (B78521) or triethylamine, may be necessary to prevent spot tailing and improve separation. libretexts.org Visualization is typically achieved under UV light, as the aromatic ring is UV-active. mit.edu

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced form of liquid chromatography that uses smaller particle-size columns and higher pressures to achieve faster separations with greater resolution and sensitivity compared to conventional HPLC. helsinki.fi The separation of aromatic amines and related compounds is commonly performed on reversed-phase columns, such as C18 or pentafluorophenylpropyl (PFPP), which offers alternative selectivity. nih.govchromatographyonline.com A typical mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., acetic acid or formic acid solution) and an organic solvent like acetonitrile or methanol. nih.gov The high efficiency of UHPLC makes it ideal for resolving this compound from closely related structural isomers and impurities.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₃H₂₀N₂O₂. man.ac.uk This analysis serves as a crucial check of purity and confirms the empirical formula of a newly synthesized compound.

**Table 4: Theoretical Elemental Composition of this compound (C₁₃H₂₀N₂O₂) **

| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 66.07 |

| Hydrogen (H) | 1.008 | 20 | 20.160 | 8.53 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.86 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.54 |

| Total | - | - | 236.315 | 100.00 |

Future Directions in Research on 2 3,4 Dimethoxyphenyl 1 Methylpiperazine

Development of Novel Analogues with Enhanced Selectivity and Potency for Specific Targets

A primary focus of future research will be the rational design and synthesis of novel analogues of 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine. The goal is to create derivatives with improved pharmacological profiles, including enhanced selectivity and potency for specific biological targets. By systematically modifying the chemical structure, researchers can fine-tune the compound's properties to optimize its therapeutic effects while minimizing off-target interactions. This approach has been successful in the development of other piperazine-containing compounds. nih.gov

The synthesis of hybrid molecules represents a promising strategy. mdpi.com For instance, combining the core structure of this compound with other pharmacophores could yield compounds with dual or complementary modes of action. This innovative approach could lead to the development of therapies that address multiple aspects of a disease process. mdpi.com

Key modifications could include alterations to the dimethoxyphenyl ring, the methyl group on the piperazine (B1678402) ring, or the substitution pattern on the piperazine moiety itself. These changes can influence the compound's binding affinity, efficacy, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study will be crucial to guide these modifications, balancing pharmacological potency with desirable physicochemical and pharmacokinetic characteristics. nih.govresearchgate.net

Further Elucidation of Undiscovered Molecular Targets and Biological Pathways

While initial research may have identified primary molecular targets for this compound, a comprehensive understanding of its full mechanism of action requires further investigation. Future studies should aim to uncover previously unknown molecular targets and the biological pathways modulated by this compound.

Advanced screening techniques, such as chemoproteomics and high-throughput screening (HTS), can be employed to identify novel protein interactions. nih.govresearchgate.net These unbiased approaches can reveal unexpected targets, potentially opening up new therapeutic avenues for this class of compounds. For example, a novel anti-cancer agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (RX-5902), was found to interfere with β-catenin function through its interaction with p68 RNA helicase, demonstrating the potential for piperazine derivatives to modulate complex cellular signaling pathways. nih.gov

Furthermore, understanding the downstream effects of target engagement is critical. Systems biology approaches, integrating genomics, proteomics, and metabolomics data, can provide a holistic view of the cellular response to the compound, elucidating its impact on complex biological networks.

Application of Advanced Preclinical Models for Efficacy and Mechanism Studies

To better predict the clinical potential of this compound and its analogues, future research must utilize advanced preclinical models that more accurately recapitulate human physiology and disease states. Traditional 2D cell cultures and animal models often fail to capture the complexity of human diseases. mdpi.com

The use of three-dimensional (3D) tissue-engineered cell culture models, such as organoids and organ-on-a-chip systems, can provide more physiologically relevant data on efficacy and toxicity. mdpi.com These models can mimic the microenvironment and multicellular interactions of human organs, offering a more predictive platform for preclinical drug evaluation. mdpi.com For neurological applications, brain organoids or more complex multi-organ "human-on-a-chip" models could provide invaluable insights into the compound's effects on neuronal function and potential systemic effects.

In addition, genetically engineered mouse models and xenograft models can be valuable tools for in vivo efficacy studies, particularly for complex diseases like cancer or neurodegenerative disorders. mdpi.com When studying neurodegenerative diseases, non-human primate models have been instrumental due to their physiological similarity to humans. nih.govresearchgate.netmdpi.com

Integration of Cheminformatics and Artificial Intelligence in Future Drug Discovery Initiatives

Cheminformatics can be used to analyze vast chemical databases, identifying compounds with similar structures or predicted properties. mewburn.com This can aid in the design of focused compound libraries for screening and the generation of novel analogues with desired characteristics. nih.gov Machine learning algorithms can build predictive models for various properties, such as target affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.